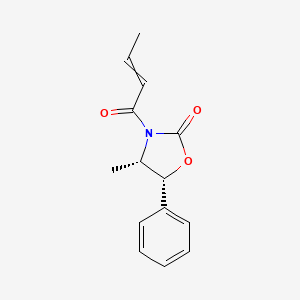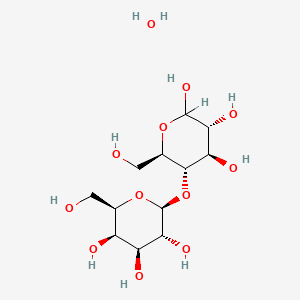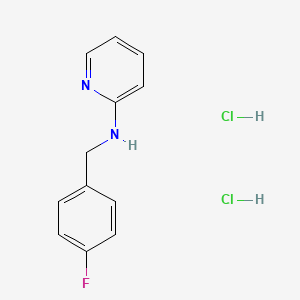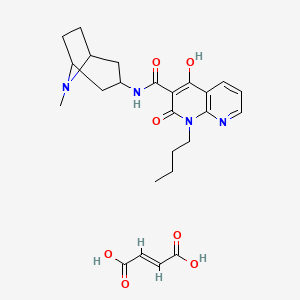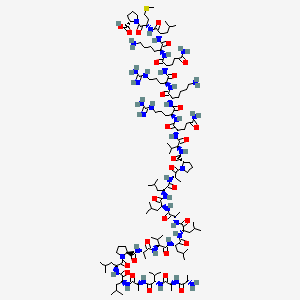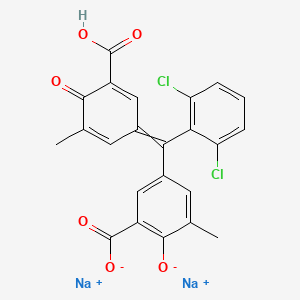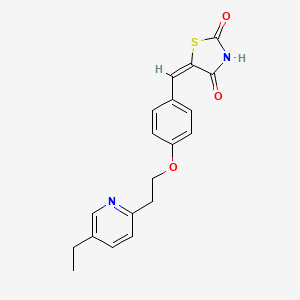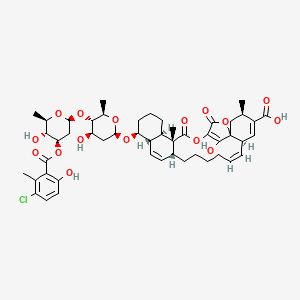
O-Demethylchlorothricin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Demethylchlorothricin is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Electrophysiological Effects
O-Demethyl encainide (ODE), a metabolite with potent antiarrhythmic effects, was studied for its effects on sodium channels in guinea pig ventricular myocytes. This study showed that ODE can act as a potent blocker of activated cardiac sodium channels at lower temperatures. The research highlighted how ODE's electrophysiological effects could vary significantly with temperature, which is crucial for understanding its potential clinical applications (Johns et al., 1989).
Role in Antibiotic Biosynthesis
The role of O-Demethylchlorothricin in antibiotic biosynthesis was explored in a study focusing on chlorothricin, a spirotetronate antibiotic. This research provided insights into the regulatory mini-network mediated by ChlF1 in chlorothricin biosynthesis, revealing the complex interplay between various biosynthetic intermediates and the end product in antibiotic production (Li et al., 2016).
Importance in Ocular Pharmacokinetics
A review addressing ocular pharmacokinetics highlighted the challenges in drug delivery to the eye, which could be relevant to O-Demethylchlorothricin. This paper underscores the complexity of delivering drugs like O-Demethylchlorothricin effectively to ocular tissues (Urtti, 2006).
Drug Discovery Perspectives
The historical perspective of drug discovery, including the evolution and development of various drugs, provides context for understanding the discovery and application of compounds like O-Demethylchlorothricin in medical research (Drews, 2000).
Biodegradation Studies
Research on Bradyrhizobium sp. strain 17-4 showed its ability to mediate O-demethylation and oxidative transformation of methoxychlor. This study provides an understanding of the environmental fate and biodegradation mechanisms of compounds related to O-Demethylchlorothricin (Satsuma et al., 2012).
Role in Plant Metabolism
A study on demethylases in plant metabolism, including O-Demethylchlorothricin, discussed their role in various biological processes. This research provided insights into the broader implications of demethylases in specialized metabolism in plants (Hagel & Facchini, 2010).
Electrochlorination Process
A study examining chlorine species evolution during electrochlorination on boron-doped diamond anodes shed light on the environmental and industrial applications of O-Demethylchlorothricin-related processes (Mostafa et al., 2018).
Propriétés
Numéro CAS |
134637-04-0 |
|---|---|
Nom du produit |
O-Demethylchlorothricin |
Formule moléculaire |
C49H61ClO16 |
Poids moléculaire |
941.458 |
Synonymes |
O-demethylchlorothricin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



